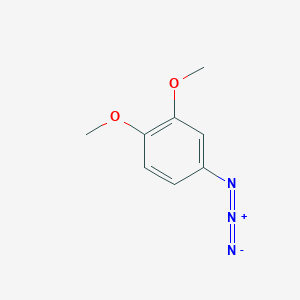
3-(Chloromethyl)-4-methyl-4H-1,2,4-triazole
Overview
Description
3-(Chloromethyl)-4-methyl-4H-1,2,4-triazole is a derivative of 1,2,4-triazole, a class of compounds known for their interesting chemical properties and potential applications. The triazole ring is a five-membered heterocycle containing three nitrogen atoms, which can exhibit tautomerism, where hydrogen atoms can switch positions within the molecule, leading to different isomers .
Synthesis Analysis
The synthesis of 3-(chloromethyl)-4-methyl-4H-1,2,4-triazole and related compounds can be achieved through various methods. One approach involves starting from 3-mercapto-1,2,4-triazoles, which can be obtained from acyl hydrazines and isothiocyanates, and then functionalizing the position 3 with chloromethyl groups . Another method includes the treatment of N-chloroacylimidates with hydrazines to prepare 5-aryl-3-chloromethyl-1,2,4-triazoles .
Molecular Structure Analysis
The molecular structure of halogenated 1,2,4-triazoles, including chlorinated variants, has been studied using X-ray crystallography and NMR spectroscopy. These studies have resolved controversies regarding their tautomeric structures and provided insights into the complex interactions between the halogen atoms and the triazole ring . The structure of related compounds, such as 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole, has also been determined using X-ray diffraction and density functional theory (DFT) calculations, revealing specific dihedral angles and intermolecular interactions .
Chemical Reactions Analysis
The reactivity of 1,2,4-triazoles can be influenced by substituents on the triazole ring. For instance, 3-chloromethyl-1,2,4-triazoles can be used to synthesize a variety of derivatives by reacting with different reagents, such as trialkylphosphites, to produce compounds with phosphonyl groups . Additionally, the presence of
Scientific Research Applications
Synthesis and Material Applications
- Energetic Salts Synthesis : Triazolyl-functionalized monocationic energetic salts were synthesized using 1-(chloromethyl)-1H-1,2,4-triazole, demonstrating good thermal stability and high density. This process involved reactions with various compounds and was characterized by differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and density determinations (Wang et al., 2007).
Chemical Properties and Corrosion Inhibition
- Corrosion Inhibition : A study on the adsorption of 4H-1,2,4-triazole derivatives on mild steel in hydrochloric acid highlighted their utility in corrosion protection. The efficiency of these compounds as inhibitors was found to be influenced by the type and nature of substituents in the inhibitor molecule, showing significant inhibition efficiency (Bentiss et al., 2007).
Biological Activity
- Tuberculosis Inhibition : New derivatives of 4-methyl-4H-1,2,4-triazole-5(4H)-thione were synthesized and tested for antibacterial activity against various Mycobacterium strains. These compounds showed potential as agents against tuberculosis (Wujec et al., 2008).
Crystallographic Studies
- Intermolecular Interactions Analysis : In a study of biologically active 1,2,4-triazole derivatives, their crystal structures were analyzed to understand intermolecular interactions. The research provided insights into the nature of these interactions using techniques like Hirshfeld surfaces and ab initio quantum mechanical calculations (Shukla et al., 2014).
Antimicrobial Agents
- Novel Antimicrobial Agents : Research on triazole and triazolothiadiazine derivatives aimed to develop novel antimicrobial agents. The compounds synthesized exhibited significant activity against various microbial strains, highlighting their potential in medical applications (Kaplancikli et al., 2008).
Future Directions
While there is limited information on “3-(Chloromethyl)-4-methyl-4H-1,2,4-triazole”, research in the field of organic chemistry continues to advance, with new synthetic methods and applications being developed . Future research may provide more information on this compound and its potential applications.
properties
IUPAC Name |
3-(chloromethyl)-4-methyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3/c1-8-3-6-7-4(8)2-5/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRRLIVSANOZCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440248 | |
| Record name | 3-(Chloromethyl)-4-methyl-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-4-methyl-4H-1,2,4-triazole | |
CAS RN |
740056-61-5 | |
| Record name | 3-(Chloromethyl)-4-methyl-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1354453.png)
![1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile](/img/structure/B1354457.png)

![Spiro[indene-1,4'-piperidine]](/img/structure/B1354460.png)
